molecular formula C21H27N3O6S B14606584 N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide CAS No. 61072-79-5

N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B14606584
CAS No.: 61072-79-5
M. Wt: 449.5 g/mol
InChI Key: TUCJLJZOHUGMSK-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are widely used in various fields, including medicine and agriculture .

Properties

CAS No.

61072-79-5

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H27N3O6S/c1-12(2)15-9-17(13(3)4)21(18(10-15)14(5)6)31(29,30)22-19-8-7-16(23(25)26)11-20(19)24(27)28/h7-14,22H,1-6H3

InChI Key

TUCJLJZOHUGMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with 2,4-dinitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dinitrophenyl)-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, including the presence of multiple isopropyl groups and nitro substituents. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

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